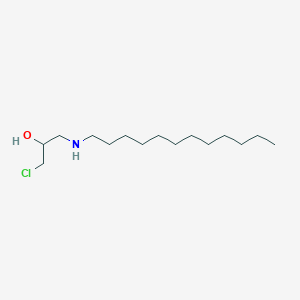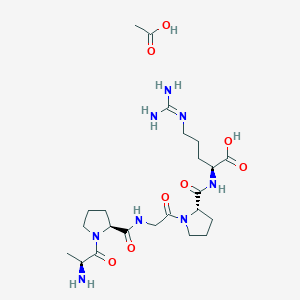
2-Amino-5-iodobenzoic acid hex-3-enyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-iodobenzoic acid hex-3-enyl ester is a chemical compound with the molecular formula C13H16INO2. It is derived from 2-Amino-5-iodobenzoic acid, a compound known for its applications in various fields such as pharmaceuticals and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodobenzoic acid hex-3-enyl ester typically involves the esterification of 2-Amino-5-iodobenzoic acid with hex-3-enol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production of this ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-iodobenzoic acid hex-3-enyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-iodobenzoic acid hex-3-enyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-5-iodobenzoic acid hex-3-enyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-Amino-5-iodobenzoic acid, which can then interact with enzymes and receptors. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-iodobenzoic acid: The parent compound, known for its applications in pharmaceuticals and industrial chemistry.
2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of iodine.
Uniqueness
2-Amino-5-iodobenzoic acid hex-3-enyl ester is unique due to the presence of both the ester group and the iodine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H16INO2 |
|---|---|
Poids moléculaire |
345.18 g/mol |
Nom IUPAC |
[(E)-hex-3-enyl] 2-amino-5-iodobenzoate |
InChI |
InChI=1S/C13H16INO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3/b4-3+ |
Clé InChI |
KJYGJPOLIBEYPT-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCOC(=O)C1=C(C=CC(=C1)I)N |
SMILES canonique |
CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















